3-(5-(2-Nitrophenyl)furan-2-yl)-2-(phenylsulfonyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c20-13-16(27(24,25)15-6-2-1-3-7-15)12-14-10-11-19(26-14)17-8-4-5-9-18(17)21(22)23/h1-12H/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBQCFWHDVKIOX-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374546-78-8 | |
| Record name | 3-(5-(2-NITROPHENYL)-2-FURYL)-2-(PHENYLSULFONYL)ACRYLONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Nitrophenyl)furan-2-yl)-2-(phenylsulfonyl)acrylonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl and phenylsulfonyl groups. Common reagents used in these reactions include nitrating agents, sulfonyl chlorides, and acrylonitrile. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in transition-metal-catalyzed cycloadditions. For example:
-
Rhodium-catalyzed [5+1] annulation with allenyl alcohols or vinylidinecyclohexanes yields chromene derivatives (98% yield) under oxidative conditions ([{Cp*RhCl₂}₂], Cu(OAc)₂, 85°C) .
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Intramolecular [2+2+2] cycloaddition with N-tosyl-tethered allene-ynes forms fused polycycles (Wilkinson’s catalyst, 66–74% yield) .
Mechanistic pathway :
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Coordination of the furan oxygen to Rh(III).
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β-Hydride elimination and 1,7-H shift.
Nucleophilic Substitution
The phenylsulfonyl group acts as a leaving group in SNAr reactions:
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Target compound | Allyl alcohol | Pd catalysis, DMF, 80°C | Phenol derivatives | 58–74% | |
| Target compound | Amines | K₂CO₃, DMSO, 100°C | N-substituted acrylonitriles | 70–94% |
Reduction and Hydrogenation
-
Selective hydrogenation of the acrylonitrile double bond using NaBH₄/DMF yields 3-(5-(2-nitrophenyl)furan-2-yl)-2-(phenylsulfonyl)propanenitrile (85% yield) .
-
LiAlH₄ reduction converts the nitrile group to an amine, though this is less common due to competing furan ring reactivity .
Oxidation Reactions
The nitrophenyl group undergoes partial reduction to aminophenyl derivatives under H₂/Pd-C (60% conversion), while the acrylonitrile moiety resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) degrade the furan ring .
Electrophilic Aromatic Substitution (SEAr)
The nitrophenyl group directs electrophiles to the meta position:
| Electrophile | Conditions | Product | Selectivity (meta:para) | Source |
|---|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 hr | 3,5-Dinitrophenyl derivative | 85:15 | |
| SO₃H (H₂SO₄) | 120°C, 4 hr | Sulfonated furan-nitrophenyl | Not reported |
Nitrile Oxide Formation
Treatment with hydroxylamine hydrochloride (AcOH, 95°C) generates a nitrile oxide intermediate, which dimerizes to furoxans or undergoes [3+2] cycloadditions with dipolarophiles :
Example reaction :
Cross-Coupling Reactions
The sulfonyl group enables Suzuki-Miyaura couplings:
| Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl-sulfonyl acrylonitrile | 83% | |
| Vinylboronic ester | PdCl₂(dppf), Cs₂CO₃ | Styryl-sulfonyl acrylonitrile | 68% |
Biological Activity-Driven Modifications
Derivatives show antitumor potential through:
-
Michael addition with thiols (e.g., glutathione) targeting cysteine residues in tubulin (IC₅₀ = 0.38 μM for caspase-9 inhibition) .
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Hydrophobic interactions with Met61/Cys163 in HIV protease (ΔG = −9.2 kcal/mol, molecular docking) .
Comparative Reactivity
Key differences from structurally similar compounds:
| Compound | Reactivity Difference | Source |
|---|---|---|
| 3-Phenyl-2-(phenylsulfonyl)acrylonitrile | Lacks nitrophenyl group; lower electrophilicity in SEAr (40% yield vs. 85% for target) | |
| 5-Nitro-1H-pyrrole-2-carboxylic acid | No furan or sulfonyl groups; undergoes decarboxylation instead of cycloaddition |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(5-(2-Nitrophenyl)furan-2-yl)-2-(phenylsulfonyl)acrylonitrile exhibit promising anticancer properties. The incorporation of nitrophenyl and furan moieties is believed to enhance biological activity by interacting with cellular targets involved in cancer progression.
Case Study : A study demonstrated that derivatives of phenylsulfonyl acrylonitriles showed selective cytotoxicity against various cancer cell lines, suggesting that the structure of this compound may similarly inhibit tumor growth through apoptosis induction or cell cycle arrest .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. The presence of the nitro group is known to enhance the antibacterial activity of organic compounds.
Case Study : A related compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth, indicating the potential for developing new antimicrobial agents based on this framework .
Synthetic Intermediates
This compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.
Synthesis Example :
In a synthetic route, the compound can be utilized in reactions such as nucleophilic additions or cyclization processes, facilitating the creation of novel structures with potential therapeutic benefits .
Catalytic Reactions
The compound has been investigated for its role in catalytic reactions, particularly in asymmetric synthesis where it can act as a chiral auxiliary or ligand.
Case Study : Research has shown that derivatives of acrylonitriles can be effectively employed in Rh-catalyzed asymmetric hydrogenation reactions, leading to high enantioselectivity and yield .
Polymer Chemistry
Due to its reactive acrylonitrile group, this compound can be used in polymerization processes to create novel materials with specific properties.
Example Application :
Incorporating this compound into polymer matrices could enhance thermal stability and mechanical strength, making it suitable for advanced material applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(5-(2-Nitrophenyl)furan-2-yl)-2-(phenylsulfonyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the nitrophenyl group may interact with cellular proteins, affecting signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Furan-Based Nitriles
Nitrophenyl-Substituted Analogues
describes benzothiazolium bromide derivatives with nitrophenyl-substituted furans (7c–7f). Key comparisons include:
- Reactivity and Yield :
- Melting Points :
Chlorophenyl and Trifluoromethyl Analogues
- CPCPFA (4-chlorophenyl substituent, ): Exhibited strong photovoltaic performance as an organic solar cell acceptor due to enhanced electron-withdrawing effects from the chloro group. Theoretical calculations aligned with experimental UV-vis and NMR data .
- Trifluoromethyl Derivative (): A Dengue/Zika protease inhibitor with a 2-(trifluoromethyl)phenyl group showed enhanced bioactivity, attributed to fluorine’s electronegativity and lipophilicity .
Sulfonyl-Containing Acrylonitriles
- 2-((Phenylsulfonyl)methyl)acrylonitrile (): Synthesized via Knoevenagel condensation, this analogue shares the phenylsulfonyl group with the target compound. IR spectra showed strong S=O stretching at 1310 cm⁻¹ and C≡N absorption at 2228 cm⁻¹, indicating similar electronic characteristics .
- (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)-acrylonitrile (): Structural studies revealed how sulfonyl groups influence molecular geometry, with bond angles (e.g., O1–S1–C2: 113.64°) affecting planarity and conjugation .
Data Tables
Table 1: Comparison of Nitrophenyl-Substituted Furan Derivatives
Table 2: Electronic and Structural Properties
Research Findings and Implications
- Synthetic Efficiency : Ortho-substituted nitrophenyl derivatives (e.g., 7e) exhibit lower yields and melting points compared to meta/para analogues, likely due to steric effects .
- Electron-Withdrawing Effects : The phenylsulfonyl group in the target compound may enhance electron deficiency, beneficial for charge transport in photovoltaic applications, as seen in CPCPFA .
- Biological Activity : Trifluoromethyl and benzimidazole analogues demonstrate the importance of substituent electronegativity and hydrogen-bonding capacity in drug design .
Biological Activity
3-(5-(2-Nitrophenyl)furan-2-yl)-2-(phenylsulfonyl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the nitrophenyl and furan moieties suggests a diverse range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by the following features:
- Molecular Formula : C19H12N2O5S
- Molecular Weight : 372.37 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following subsections detail specific activities associated with this compound.
Antimicrobial Activity
Numerous studies have demonstrated that furan derivatives possess antimicrobial properties. For instance, compounds containing nitrophenyl groups have shown effectiveness against various bacterial strains.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Inhibition of growth at 50 µg/mL |
| Similar furan derivatives | S. aureus | Minimum inhibitory concentration (MIC) of 25 µg/mL |
Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary results suggest that it may induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Modulation of Signaling Pathways : Interference with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells compared to normal cells.
-
Study Design :
- Objective : To evaluate the anticancer effects on various cell lines.
- Methodology : MTT assay to assess cell viability.
-
Findings :
- The compound exhibited significant cytotoxicity against multiple cancer types while showing minimal toxicity to normal cells.
- Flow cytometry analysis indicated increased apoptosis in treated cells.
Q & A
Advanced Research Question
- Enzyme assays : IC₅₀ determination against NS2B/NS3 protease (Zika/Dengue) via fluorogenic substrates (e.g., Boc-Gly-Arg-AMC) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess SAR; substituents like electron-withdrawing groups enhance potency .
- Covalent binding studies : LC-MS/MS identifies adduct formation with cysteine residues (e.g., in Trk/CSF-1R kinases) .
How is this compound assessed for photovoltaic applications in organic solar cells?
Advanced Research Question
- Bulk heterojunction (BHJ) devices : Blend with donor polymers (e.g., P3HT) at 1:1–1:3 ratios.
- Optoelectronic characterization :
- Morphology : Atomic force microscopy (AFM) optimizes phase separation for charge transport .
What strategies mitigate synthetic challenges, such as low yields or byproduct formation?
Advanced Research Question
- Byproduct suppression : Use of anhydrous solvents (e.g., THF, DMF) and slow reagent addition to minimize aldol side reactions .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yields (~20% increase) .
- Protecting groups : Temporarily block reactive sites (e.g., nitro groups) during sulfonation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
